2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol is an organic compound with the molecular formula C17H18Cl2O4. It is known for its unique structure, which includes two 4-chlorophenoxy groups attached to a propane-1,3-diol backbone. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol typically involves the reaction of 4-chlorophenol with formaldehyde and 1,3-propanediol. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorophenoxy groups to phenol groups.
Substitution: The
Eigenschaften
CAS-Nummer |
850-99-7 |
---|---|
Molekularformel |
C17H18Cl2O4 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
2,2-bis[(4-chlorophenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C17H18Cl2O4/c18-13-1-5-15(6-2-13)22-11-17(9-20,10-21)12-23-16-7-3-14(19)4-8-16/h1-8,20-21H,9-12H2 |
InChI-Schlüssel |
PSOSGZGSAABPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CO)(CO)COC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.